molecular formula C9H13N3O B3032333 2-(Cyclobutylmethoxy)pyrimidin-5-amine CAS No. 1439896-57-7

2-(Cyclobutylmethoxy)pyrimidin-5-amine

Cat. No.: B3032333
CAS No.: 1439896-57-7
M. Wt: 179.22
InChI Key: ZRFUAMQCHQZFDP-UHFFFAOYSA-N
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Description

2-(Cyclobutylmethoxy)pyrimidin-5-amine is a pyrimidine derivative characterized by a cyclobutylmethoxy substituent at the 2-position and an amine group at the 5-position. The cyclobutylmethoxy group introduces steric bulk and lipophilicity, which may influence receptor binding, pharmacokinetics, and safety profiles compared to simpler alkoxy or aryloxy substituents.

Properties

IUPAC Name

2-(cyclobutylmethoxy)pyrimidin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c10-8-4-11-9(12-5-8)13-6-7-2-1-3-7/h4-5,7H,1-3,6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRFUAMQCHQZFDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)COC2=NC=C(C=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701275710
Record name 5-Pyrimidinamine, 2-(cyclobutylmethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701275710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1439896-57-7
Record name 5-Pyrimidinamine, 2-(cyclobutylmethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1439896-57-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Pyrimidinamine, 2-(cyclobutylmethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701275710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

The mechanism of action of 2-(Cyclobutylmethoxy)pyrimidin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects . The exact pathways and molecular targets involved depend on the specific application and context of the research .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their properties:

Compound Name Substituents Molecular Weight Key Applications/Properties Evidence Source
2-(2-Furanyl)-7-phenyl[1,2,4]triazolo[1,5-c]pyrimidin-5-amine 2-furanyl, 7-phenyl 316.3 g/mol Potent adenosine A2A antagonist; high hERG inhibition (original template)
4-Chloro-6-methoxy-2-Methylpyrimidin-5-amine 4-Cl, 6-OCH3, 2-CH3 187.6 g/mol Pharmaceutical intermediate; fine chemical synthesis
2-Methoxypyrimidin-5-amine 2-OCH3 125.13 g/mol Research chemical; unspecified bioactivity
2-(Trifluoromethyl)pyrimidin-5-amine 2-CF3 163.1 g/mol Fluorinated building block; high purity applications
2-(propan-2-yloxy)pyrimidin-5-amine 2-OCH(CH3)2 153.18 g/mol Research compound; synthetic intermediate
2-(Cyclobutylmethoxy)pyrimidin-5-amine 2-OCH2-cyclobutyl ~195.2 g/mol* Hypothesized: Enhanced lipophilicity and steric hindrance Inferred

*Estimated based on structural similarity.

Key Observations:
  • This contrasts with trifluoromethyl () and chloro () groups, which introduce electron-withdrawing effects.
  • Receptor Binding: Analogs like 2-(2-furanyl)-7-phenyl[1,2,4]triazolo[1,5-c]pyrimidin-5-amine () show that substituent modifications significantly impact adenosine A2A receptor affinity. The cyclobutylmethoxy group may optimize receptor interactions while minimizing off-target effects like hERG channel inhibition, a liability in early analogs .

Solubility and Formulation

  • Ionic Complexation : highlights that surfactants or ionic compounds can improve solubility for pyrimidine derivatives. The cyclobutylmethoxy group’s hydrophobicity may necessitate similar formulation strategies, unlike more polar analogs (e.g., 2-methoxypyrimidin-5-amine) .

Biological Activity

2-(Cyclobutylmethoxy)pyrimidin-5-amine is a pyrimidine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C10H14N2O
  • CAS Number : 1439896-57-7

The presence of the cyclobutylmethoxy group is significant for its biological activity, as it may influence the compound's interaction with biological targets.

Synthesis of this compound

The synthesis typically involves reactions such as:

  • Pyrimidine Ring Formation : Using appropriate precursors to construct the pyrimidine framework.
  • Substitution Reactions : The cyclobutylmethoxy group can be introduced through nucleophilic substitution or coupling reactions.

Antimicrobial Activity

Research has indicated that pyrimidine derivatives, including this compound, exhibit varying degrees of antimicrobial activity. A study highlighted that compounds with similar structures demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, as well as antifungal properties.

Microorganism Activity (MIC in µM)
Staphylococcus aureus0.96
Escherichia coli1.55
Candida albicans0.78

These results suggest that the compound could be a candidate for further development as an antimicrobial agent .

Anticancer Activity

Pyrimidine derivatives have also been explored for their anticancer properties. A structure-activity relationship (SAR) study indicated that modifications on the pyrimidine ring can enhance cytotoxicity against various cancer cell lines. In particular, compounds with electron-withdrawing groups showed improved activity due to increased lipophilicity and better cell membrane penetration.

The mechanism by which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : It may inhibit specific enzymes crucial for microbial growth or cancer cell proliferation.
  • Receptor Interaction : The compound could interact with cellular receptors, altering signaling pathways involved in cell survival and apoptosis.

Case Studies and Research Findings

  • Study on Antifungal Activity : A recent study synthesized several pyrimidine derivatives and tested their antifungal activity against Botrytis cinerea. This compound showed promising results with a significant inhibition rate .
  • Anticancer Screening : Another investigation focused on the cytotoxic effects of various pyrimidine derivatives on human cancer cell lines. The findings suggested that structural modifications could lead to enhanced anticancer efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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